2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9H,5,12H2,1H3 |
InChI Key |
SVLCEZOPAPVOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CF)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₉H₁₀F₂N
- Molecular Weight : 171.19 g/mol (CAS 1546168-16-4) .
- Key Features :
- Fluorine substitution at the β-position of the ethanamine chain.
- Aryl group: 3-fluoro-4-methylphenyl, combining electron-withdrawing (F) and lipophilic (CH₃) substituents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : The target compound’s 3-fluoro and 4-methyl groups balance electron-withdrawing and lipophilic properties, unlike analogs with strong electron-donating (e.g., OCH₃) or withdrawing (e.g., CF₃) groups .
- Lipophilicity : The 4-methyl group enhances membrane permeability compared to polar substituents (e.g., CF₃ in ).
- Steric Factors : Branched analogs (e.g., ) may face reduced bioavailability due to steric hindrance.
Biological Activity
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties. The presence of fluorine atoms in its molecular structure enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological applications, and comparative analysis with similar compounds.
Molecular Structure and Properties
The molecular formula of this compound is C9H10F2N. The compound features:
- Two fluorine atoms : One attached to the ethylamine backbone and another on the phenyl ring.
- A methyl group : Positioned on the phenyl ring, which may influence its biological activity.
This unique arrangement contributes to its chemical reactivity and potential therapeutic effects.
Interaction with Neurotransmitter Systems
Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
Pharmacological Applications
The compound is being investigated for several pharmacological properties, including:
- Antidepressant effects : Preliminary studies suggest it may enhance serotonin levels.
- Neuroprotective properties : Its ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3-Fluoro-4-methylphenyl)ethan-1-amine | C9H12FN | Lacks one fluorine atom; different biological activity. |
| 2-(2-Fluoro-4-methylphenyl)ethan-1-amine | C9H12FN | Different positioning of substituents affects reactivity. |
| 1-(4-Fluoro-2-methylphenyl)ethan-1-amine | C9H12FN | Fluorine in a different position alters steric effects. |
| 2-Fluoro-N,N-dimethylbenzeneethanamine | C11H14F | Contains additional methyl groups affecting lipophilicity. |
The presence of two fluorine atoms in this compound significantly influences its chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. For instance:
- Neuropharmacological Studies : In vitro assays demonstrated that this compound increased serotonin uptake in neuronal cultures, suggesting antidepressant-like effects.
- Toxicology Assessments : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in animal models, supporting its safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
